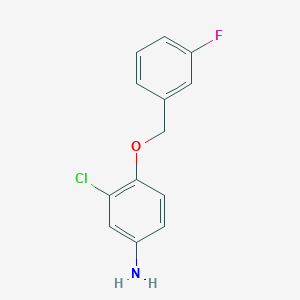

3-Chloro-4-(3-fluorobenzyloxy)aniline

Vue d'ensemble

Description

3-Chloro-4-(3-fluorobenzyloxy)aniline is an organic compound with the molecular formula C13H11ClFNO and a molecular weight of 251.68 g/mol . It is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer treatment . The compound is characterized by its white to gray to red solid form and has a melting point of 78.0 to 82.0 °C .

Méthodes De Préparation

The preparation of 3-Chloro-4-(3-fluorobenzyloxy)aniline involves several synthetic routes. One common method is the nucleophilic substitution reaction between 3-chloro-4-nitrophenol and 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The resulting intermediate is then reduced using iron powder and ammonium chloride to yield the desired aniline derivative . This method is noted for its simplicity, high yield, and suitability for industrial-scale production .

Analyse Des Réactions Chimiques

3-Chloro-4-(3-fluorobenzyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction of the nitro group in the intermediate stage to form the aniline derivative.

Common reagents used in these reactions include potassium carbonate for nucleophilic substitution and iron powder for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry, particularly in drug discovery and development. It is utilized as an intermediate in synthesizing several pharmaceutical agents, especially those targeting cancer and inflammatory diseases . The introduction of the 3-fluorobenzyloxy group enhances the bioactivity and selectivity of the resulting compounds, making them more effective in therapeutic applications .

Agricultural Chemicals

In agriculture, this compound is incorporated into the formulation of agrochemicals , including herbicides and fungicides. Its effectiveness in pest control is complemented by its ability to minimize environmental impact, making it a valuable asset in sustainable agricultural practices. The compound's properties allow for targeted action against specific pests while reducing harm to non-target organisms .

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and coatings . These materials exhibit improved thermal and chemical resistance, making them suitable for various industrial applications. The incorporation of this compound into polymer matrices can enhance mechanical properties and durability .

Biochemical Research

In the realm of biochemical research, this compound serves as a valuable reagent in various assays. It aids researchers in studying enzyme activity and cellular processes, thus facilitating advancements in molecular biology. Its ability to interact with biological molecules makes it useful for investigating metabolic pathways and enzyme kinetics .

Case Study 1: Drug Development

A recent study highlighted the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The resultant compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential therapeutic benefits. The synthesis process was optimized to enhance yield and purity, showcasing the compound's importance in pharmaceutical applications .

Case Study 2: Agrochemical Formulation

Research conducted on agrochemical formulations demonstrated that incorporating this compound significantly improved the efficacy of herbicides against resistant weed species. Field trials indicated that crops treated with these formulations showed enhanced growth and yield compared to untreated controls, underscoring the compound's role in sustainable agriculture .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Intermediate for anti-cancer drugs |

| Agriculture | Herbicide and fungicide formulations |

| Material Science | Development of polymers with enhanced properties |

| Biochemical Research | Reagent for enzyme activity studies |

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(3-fluorobenzyloxy)aniline is primarily related to its role as an intermediate in the synthesis of Lapatinib. Lapatinib functions by inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways, which are involved in the proliferation of cancer cells . The compound itself interacts with these molecular targets, disrupting the signaling pathways and leading to the inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

3-Chloro-4-(3-fluorobenzyloxy)aniline can be compared with other similar compounds such as:

- 4-(Benzyloxy)-3-chlorobenzaldehyde

- 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene

- 3-Chloro-4-((3-chlorobenzyl)oxy)benzoic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Lapatinib, highlighting its importance in medicinal chemistry .

Activité Biologique

3-Chloro-4-(3-fluorobenzyloxy)aniline is a chemical compound recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of Lapatinib, a drug used in the treatment of certain breast cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11ClFN

- Molecular Weight : 251.68 g/mol

- CAS Number : 202197-26-0

- Purity : >95% (HPLC)

This compound primarily functions as a precursor in the synthesis of Lapatinib, which inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The inhibition of these tyrosine kinases disrupts several downstream signaling pathways, including:

- PI3K/Akt Pathway : Involved in cell survival and proliferation.

- MAPK Pathway : Plays a crucial role in cell division and differentiation.

This inhibition leads to reduced proliferation of cancer cells that overexpress these receptors .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Kinase Activity : As an intermediate in Lapatinib synthesis, it contributes to the inhibition of EGFR and HER2 kinases, impacting tumor growth.

- Cellular Effects : It affects various cellular processes by altering cell signaling pathways and gene expression, ultimately influencing cellular metabolism .

Dosage Effects and Toxicity

The effects of this compound vary with dosage levels in laboratory settings. Research indicates:

- Low Doses : Minimal toxicity observed; effective in inhibiting target enzymes.

- High Doses : Potential for toxic effects, including organ damage and physiological alterations.

Case Studies and Research Findings

Several studies have examined the biological activity and safety profile of this compound:

- Genotoxicity Studies :

- Pharmacological Studies :

Biochemical Pathways

The compound's role in biochemical pathways is critical for understanding its utility in drug development:

| Pathway | Effect |

|---|---|

| PI3K/Akt | Cell survival and proliferation |

| MAPK | Cell division and differentiation |

Propriétés

IUPAC Name |

3-chloro-4-[(3-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPFEYDGZDPAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427603 | |

| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-26-0 | |

| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202197260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(3-fluorobenzyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-chloro-4-(3-fluorobenzyloxy)aniline in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the multi-step synthesis of lapatinib . Lapatinib is a tyrosine kinase inhibitor used in the treatment of certain breast cancer types. The compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.

Q2: Can you describe a practical method for synthesizing this compound?

A2: One efficient synthesis route involves a two-step process . Initially, 1-(chloromethyl)-3-fluorobenzene reacts with 2-chloro-4-nitrophenol in the presence of potassium carbonate, yielding an intermediate compound. This intermediate then undergoes reduction using iron and ammonium chloride, leading to the formation of this compound.

Q3: How can we quantify the presence of this compound, particularly as an impurity in lapatinib ditosylate?

A3: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive method employed for this purpose . Before analysis, this compound undergoes derivatization with fluorescamine to enhance its detectability. This method offers good linearity, precision, and a low limit of quantification, making it suitable for detecting trace amounts of this impurity in pharmaceutical formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.